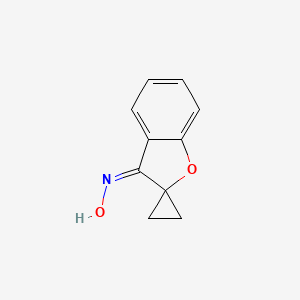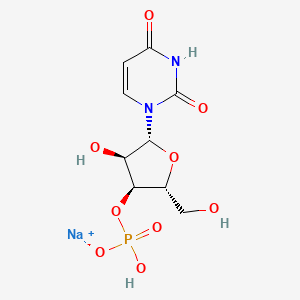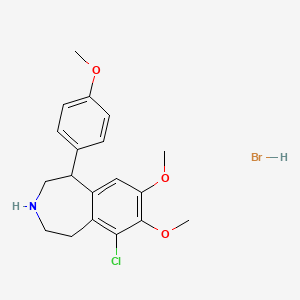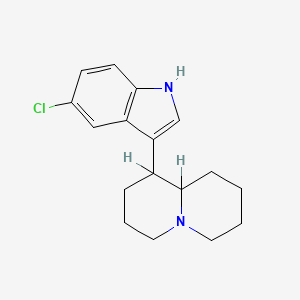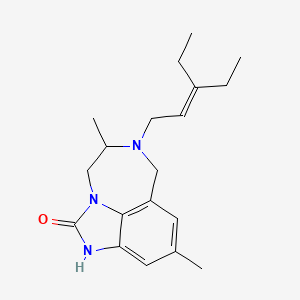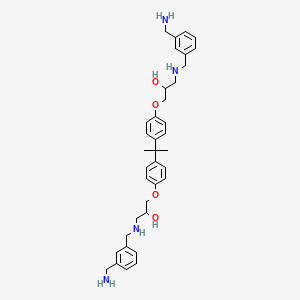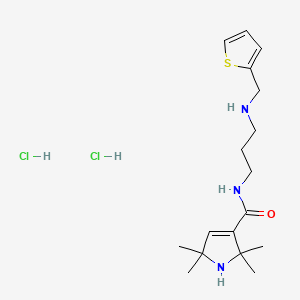
4-((4-(Dimethylamino)phenyl)iminomethyl)-N,N,N-trimethylanilinium methyl sulphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((4-(Dimethylamino)phenyl)iminomethyl)-N,N,N-trimethylanilinium methyl sulphate is a complex organic compound with significant applications in various scientific fields This compound is known for its unique chemical structure, which includes a dimethylamino group and a trimethylanilinium moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-(Dimethylamino)phenyl)iminomethyl)-N,N,N-trimethylanilinium methyl sulphate typically involves the reaction of 4-(dimethylamino)benzaldehyde with N,N,N-trimethylaniline in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include a solvent such as ethanol or methanol, and the reaction is typically conducted at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow synthesis, which allows for the efficient and scalable production of the compound. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-((4-(Dimethylamino)phenyl)iminomethyl)-N,N,N-trimethylanilinium methyl sulphate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles such as halides, amines, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of corresponding quinones, while reduction may yield amines or alcohols.
Scientific Research Applications
4-((4-(Dimethylamino)phenyl)iminomethyl)-N,N,N-trimethylanilinium methyl sulphate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-((4-(Dimethylamino)phenyl)iminomethyl)-N,N,N-trimethylanilinium methyl sulphate involves its interaction with various molecular targets. The compound can act as an electron donor or acceptor, depending on the specific reaction conditions. It can also form complexes with metal ions, which can influence its reactivity and biological activity. The pathways involved in its mechanism of action include electron transfer, coordination chemistry, and nucleophilic substitution.
Comparison with Similar Compounds
Similar Compounds
4-(Dimethylamino)benzaldehyde: A precursor in the synthesis of the target compound.
N,N,N-Trimethylaniline: Another precursor used in the synthesis.
4-(Dimethylamino)phenyl)methanol: A related compound with similar chemical properties.
Uniqueness
4-((4-(Dimethylamino)phenyl)iminomethyl)-N,N,N-trimethylanilinium methyl sulphate is unique due to its combination of a dimethylamino group and a trimethylanilinium moiety, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications.
Properties
CAS No. |
94107-96-7 |
|---|---|
Molecular Formula |
C18H24N3.CH3O4S C19H27N3O4S |
Molecular Weight |
393.5 g/mol |
IUPAC Name |
[4-[[4-(dimethylamino)phenyl]iminomethyl]phenyl]-trimethylazanium;methyl sulfate |
InChI |
InChI=1S/C18H24N3.CH4O4S/c1-20(2)17-10-8-16(9-11-17)19-14-15-6-12-18(13-7-15)21(3,4)5;1-5-6(2,3)4/h6-14H,1-5H3;1H3,(H,2,3,4)/q+1;/p-1 |
InChI Key |
KOTQVWGDAGINHD-UHFFFAOYSA-M |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)N=CC2=CC=C(C=C2)[N+](C)(C)C.COS(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



